1,1-Dibutyl-3-(3-methoxyphenyl)urea

描述

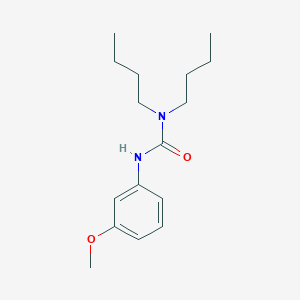

1,1-Dibutyl-3-(3-methoxyphenyl)urea is a synthetic urea derivative characterized by its unique substitution pattern. The molecular formula is C₁₇H₂₈N₂O, with an average molecular mass of 276.424 g/mol and a monoisotopic mass of 276.220164 g/mol . Structurally, it features two butyl groups attached to one nitrogen atom of the urea backbone and a 3-methoxyphenyl group on the adjacent nitrogen.

The compound’s synthesis typically involves the reaction of dibutylamine with 3-methoxyphenyl isocyanate or analogous precursors.

属性

IUPAC Name |

1,1-dibutyl-3-(3-methoxyphenyl)urea | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H26N2O2/c1-4-6-11-18(12-7-5-2)16(19)17-14-9-8-10-15(13-14)20-3/h8-10,13H,4-7,11-12H2,1-3H3,(H,17,19) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WAJNLXRVSDCMLN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN(CCCC)C(=O)NC1=CC(=CC=C1)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H26N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00392073 | |

| Record name | Urea, N,N-dibutyl-N'-(3-methoxyphenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00392073 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

278.39 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

86781-55-7 | |

| Record name | Urea, N,N-dibutyl-N'-(3-methoxyphenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00392073 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,1-DIBUTYL-3-(3-METHOXYPHENYL)UREA | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

准备方法

The synthesis of 1,1-Dibutyl-3-(3-methoxyphenyl)urea typically involves the reaction of 3-methoxyaniline with dibutylcarbamoyl chloride under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction . The product is then purified by recrystallization or column chromatography.

化学反应分析

1,1-Dibutyl-3-(3-methoxyphenyl)urea can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding urea derivatives with oxidized functional groups.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of amine derivatives.

科学研究应用

Synthesis and Reactivity

The synthesis of 1,1-Dibutyl-3-(3-methoxyphenyl)urea typically involves the reaction of 3-methoxyaniline with dibutylcarbamoyl chloride. The reaction can be facilitated using a base such as triethylamine in an organic solvent like dichloromethane. This compound can undergo various chemical transformations, including oxidation, reduction, and nucleophilic substitution reactions.

Chemistry

This compound serves as an intermediate in the synthesis of more complex organic molecules. It is particularly useful in the development of specialty chemicals due to its unique structural features.

Biology

Research indicates that this compound exhibits potential biological activity , particularly in enzyme inhibition. It has been studied for its interaction with various biological targets, which may include:

- Inhibition of fatty acid amide hydrolase (FAAH), leading to increased levels of endocannabinoids that modulate pain and inflammation.

- Potential antimicrobial properties against specific pathogens.

Medicine

In medical research, this compound is investigated for:

- Anti-inflammatory effects : Studies suggest it may reduce inflammation through its biochemical pathways.

- Anticancer activity : Preliminary investigations indicate potential efficacy against certain cancer cell lines.

Industry

This compound's unique properties make it valuable in the development of new materials with tailored characteristics for industrial applications.

作用机制

The mechanism of action of 1,1-Dibutyl-3-(3-methoxyphenyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways are still under investigation, but it is believed to exert its effects through the inhibition or activation of key enzymes involved in cellular processes .

相似化合物的比较

Table 1: Structural Comparison of Urea Derivatives

Key Observations :

- Lipophilicity : The dibutyl groups in this compound enhance lipophilicity compared to derivatives with smaller alkyl chains (e.g., diisopropyl in ) or polar heterocycles (e.g., thiazole in ) .

- Aromatic Substitution : The 3-methoxyphenyl group differentiates it from analogues with 4-methoxy () or heteroaromatic () substituents, which may alter electronic properties and binding affinities in biological systems.

Key Observations :

- Thiazole-containing derivatives () exhibit moderate yields (~50–57%), likely due to steric hindrance from the chloromethyl-thiazol group .

- Bulky substituents (e.g., diisopropyl in ) may require optimized conditions (e.g., dry DMF) to improve reactivity .

Spectroscopic and Analytical Data

Table 3: Spectral Comparison

Key Observations :

- Pyridine-containing derivatives () show distinct ¹³C-NMR signals for aromatic carbons (~113–164 ppm), reflecting conjugation effects .

- The absence of reported data for this compound highlights a gap in the literature, necessitating further characterization.

Notes

- Research Gaps: Limited data on the biological activity and spectral properties of this compound underscore the need for targeted studies.

常见问题

Q. What are the optimal synthetic routes for 1,1-Dibutyl-3-(3-methoxyphenyl)urea, and how can purity be maximized?

The synthesis typically involves reacting 3-methoxyaniline with dibutylcarbamoyl chloride under mild conditions (room temperature, inert atmosphere). Key variables include solvent choice (e.g., dichloromethane or THF), reaction time (6–12 hours), and stoichiometric ratios (1:1.1 amine to carbamoyl chloride). Post-synthesis purification via column chromatography or recrystallization in ethanol yields >90% purity .

Q. Which analytical techniques are critical for confirming structural integrity and purity?

- NMR spectroscopy : Confirms substitution patterns (e.g., butyl group integration at δ 0.8–1.5 ppm, methoxyphenyl signals at δ 3.8 ppm and 6.5–7.2 ppm).

- Mass spectrometry (MS) : Validates molecular weight (276.4 g/mol via ESI-MS).

- HPLC : Assesses purity (>95% with C18 columns, acetonitrile/water mobile phase) .

Q. How can researchers evaluate the compound’s stability under varying storage conditions?

Stability studies should include:

- Thermal analysis (TGA/DSC) to determine decomposition temperatures (>200°C).

- Photostability : Exposure to UV light (λ = 254 nm) for 48 hours to monitor degradation via HPLC.

- Hydrolytic stability : Incubation in buffered solutions (pH 3–10) at 37°C for 7 days .

Advanced Research Questions

Q. What experimental designs are recommended for studying interactions with biological targets (e.g., enzymes/receptors)?

- Surface plasmon resonance (SPR) : Measures real-time binding kinetics (ka/kd) using immobilized targets.

- Isothermal titration calorimetry (ITC) : Quantifies thermodynamic parameters (ΔH, ΔS) for ligand-target interactions.

- Molecular docking : Predicts binding modes using software like AutoDock Vina (PDB structures of target proteins) .

Q. How can contradictory reports on bioactivity (e.g., anti-inflammatory vs. negligible effects) be resolved?

- Dose-response assays : Test across a broad concentration range (nM–μM) to identify therapeutic windows.

- Cell-line specificity : Compare activity in primary vs. immortalized cells (e.g., RAW 264.7 macrophages for inflammation studies).

- Metabolite profiling : LC-MS/MS to rule out degradation products interfering with assays .

Q. What strategies enhance the compound’s selectivity in structure-activity relationship (SAR) studies?

- Substituent modification : Replace methoxy with halogen (e.g., fluoro) to alter electronic effects.

- Alkyl chain variation : Test ethyl/propyl analogs to optimize lipophilicity (logP calculations via ChemDraw).

- Bioisosteric replacement : Swap urea with thiourea to assess hydrogen-bonding impacts .

Q. How can computational modeling predict pharmacokinetic properties (e.g., bioavailability)?

- ADMET prediction : Use SwissADME to estimate solubility (LogS), permeability (Caco-2 models), and cytochrome P450 interactions.

- MD simulations : Analyze membrane penetration (GROMACS with POPC lipid bilayers) .

Methodological Considerations

Q. What are the best practices for comparing this compound with structurally similar ureas (e.g., 3,5-dimethylphenyl analogs)?

- Comparative binding assays : Use SPR/ITC to quantify affinity differences.

- Thermodynamic solubility : Shake-flask method in PBS (pH 7.4) to rank analogs.

- In vivo efficacy : Rodent models of inflammation (e.g., carrageenan-induced paw edema) for head-to-head comparisons .

Q. How should researchers address solubility challenges in in vitro assays?

- Co-solvent systems : Use DMSO (≤0.1% final concentration) with surfactants (e.g., Tween-80).

- Nanoformulation : Prepare liposomal dispersions (sonication, 50 nm particle size) to enhance aqueous dispersion .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。